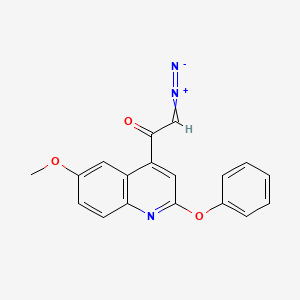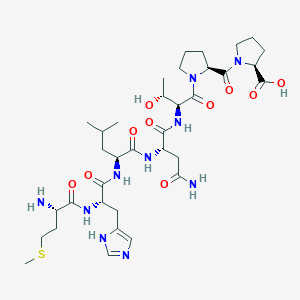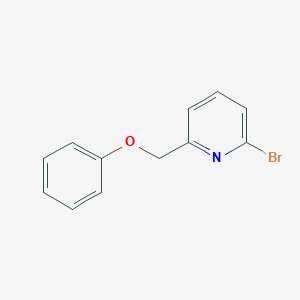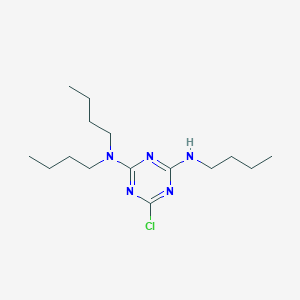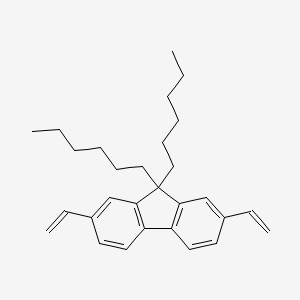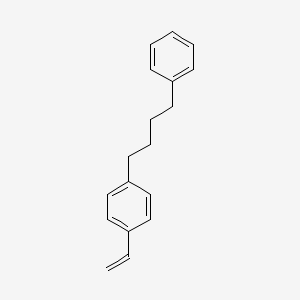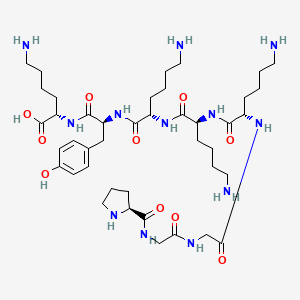
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its distinct properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, biotechnological approaches using genetically engineered microorganisms can be explored for the production of peptide compounds.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acetic anhydride, while alkylation can be achieved using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while acylation of lysine residues can result in N-acetylated lysine.
Aplicaciones Científicas De Investigación
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The lysine residues can participate in hydrogen bonding and electrostatic interactions, while the tyrosine residue can engage in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-phenylalanine-: Similar structure but with phenylalanine instead of tyrosine.
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-serine-: Contains serine instead of tyrosine, affecting its hydrophilicity and reactivity.
Uniqueness
L-Lysine, L-prolylglycylglycyl-L-lysyl-L-lysyl-L-lysyl-L-tyrosyl- is unique due to the presence of multiple lysine residues, which enhance its ability to form strong electrostatic interactions. The inclusion of tyrosine adds aromatic character, allowing for additional interactions such as π-π stacking. These features make it a versatile compound for various applications.
Propiedades
Número CAS |
340250-33-1 |
|---|---|
Fórmula molecular |
C42H72N12O10 |
Peso molecular |
905.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H72N12O10/c43-19-5-1-10-30(50-36(57)26-48-35(56)25-49-37(58)29-14-9-23-47-29)38(59)51-31(11-2-6-20-44)39(60)52-32(12-3-7-21-45)40(61)54-34(24-27-15-17-28(55)18-16-27)41(62)53-33(42(63)64)13-4-8-22-46/h15-18,29-34,47,55H,1-14,19-26,43-46H2,(H,48,56)(H,49,58)(H,50,57)(H,51,59)(H,52,60)(H,53,62)(H,54,61)(H,63,64)/t29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
UXDKVTUFTOHJFE-CVUOCSEZSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
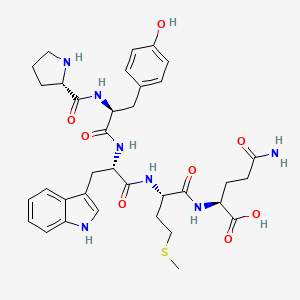
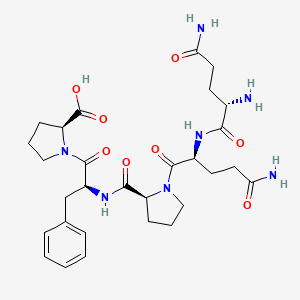
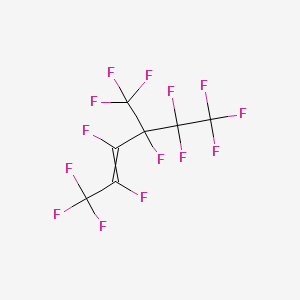
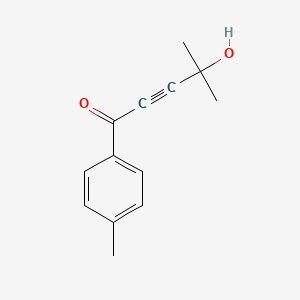
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
